Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
ETHYL 5-(1-BENZOTHIOPHENE-2-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE: is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-(1-BENZOTHIOPHENE-2-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of benzothiophene derivatives followed by esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ETHYL 5-(1-BENZOTHIOPHENE-2-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, ETHYL 5-(1-BENZOTHIOPHENE-2-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: Industrially, ETHYL 5-(1-BENZOTHIOPHENE-2-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of ETHYL 5-(1-BENZOTHIOPHENE-2-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- ETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-3-METHYLTHIOPHENE-2-CARBOXYLATE
- ETHYL 2-(1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 4-{5-[N-ETHYL(4-BROMOBENZENE)SULFONAMIDO]-1-BENZOTHIOPHENE-2-AMIDO}BENZOATE
Comparison: Compared to similar compounds, ETHYL 5-(1-BENZOTHIOPHENE-2-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its specific structural arrangement and functional groups. This uniqueness can result in different reactivity, binding affinities, and overall properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C20H15NO3S2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 5-(1-benzothiophene-2-carbonylamino)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C20H15NO3S2/c1-2-24-20(23)18-11-13-9-14(7-8-16(13)26-18)21-19(22)17-10-12-5-3-4-6-15(12)25-17/h3-11H,2H2,1H3,(H,21,22) |
InChI Key |
GCDNESMYRCHNEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
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